Nmns-bop
Description
The compound referred to as "Nmns-bop" (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid functional group (B(OH)₂). Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .
- BBB Permeability: Confirmed, indicating possible central nervous system activity .
Synthesized via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water media, "this compound" is used in organic synthesis and drug discovery for its reactivity in Suzuki-Miyaura couplings .
Properties
CAS No. |
150035-59-9 |
|---|---|
Molecular Formula |
C14H18BrN2O8PS |
Molecular Weight |
485.25 g/mol |
IUPAC Name |
(3-bromo-2-oxopropyl)sulfanyl-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C14H18BrN2O8PS/c15-4-9(18)7-27-26(22,23)24-6-10-11(19)12(20)14(25-10)17-3-1-2-8(5-17)13(16)21/h1-3,5,10-12,14,19-20H,4,6-7H2,(H2-,16,21,22,23)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
QJQJPCXQNNYCCE-HKUMRIAESA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Other CAS No. |
150035-59-9 |
Synonyms |
nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate NMNS-BOP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate typically involves multiple steps The starting materials include nicotinamide ribose and thiophosphate derivativesThis can be achieved through a substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The 3-bromo-2-oxopropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophosphate derivatives, while substitution reactions can produce a variety of substituted nicotinamide ribose thiophosphates .
Scientific Research Applications
Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an affinity label, binding to NMN sites in enzymes and modifying their activity. This interaction can provide insights into enzyme function and regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
"Nmns-bop" belongs to the aryl boronic acid family. Below is a comparison with structurally similar compounds:
Functional Analogues
Compounds with analogous reactivity or applications include:
- Phenylboronic acid (C₆H₅B(OH)₂) : Simpler structure, lower molecular weight (121.93 g/mol), and higher solubility (1.2 mg/mL) but lacks halogen substituents critical for targeted drug interactions .
- 4-Bromo-2-fluorophenylboronic acid: Higher Log Po/w (2.78) and lower BBB permeability, optimized for non-CNS applications .
Key Differences and Implications
Halogen Substitution: "this compound" contains both Br and Cl, enhancing electrophilic reactivity compared to mono-halogenated analogues. This improves its utility in cross-coupling reactions for complex molecule synthesis .
BBB Permeability : Unlike most aryl boronic acids, "this compound" crosses the blood-brain barrier, making it unique in neuropharmacology research .
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